2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide
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Overview
Description
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound with the molecular formula C12H14ClNO3. This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse chemical and biological properties. The compound’s structure includes a chloro group, a benzo[d][1,3]dioxole moiety, and an isopropyl-acetamide group, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions. The resulting benzo[d][1,3]dioxole intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Next, the chlorinated intermediate undergoes a nucleophilic substitution reaction with isopropylamine to form the desired acetamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated hydrochloric acid. The final product is purified through recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield a new amide derivative.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro group and benzo[d][1,3]dioxole moiety allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by interacting with key residues. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide: This compound has a similar structure but differs in the position of the chloro group and the substitution pattern on the benzo[d][1,3]dioxole ring.
2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide: This derivative features a cyclopropyl group instead of an isopropyl group, which can influence its chemical reactivity and biological activity.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide: This compound lacks the isopropyl group, making it structurally simpler but potentially less versatile in its applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and isopropyl groups, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its biological efficacy.
- Chemical Name : this compound
- CAS Number : 42477-07-6
- Molecular Formula : C10H10ClNO3
- Molecular Weight : 227.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines. It appears to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in tumor growth and metastasis. For instance, it may inhibit the activity of certain kinases that are crucial for cancer cell signaling pathways.
- Receptor Interaction : There is evidence suggesting that it may modulate the activity of G-protein coupled receptors (GPCRs), which play significant roles in cellular communication and could influence cancer progression.
Anticancer Efficacy
A summary of the anticancer activity of this compound is presented in Table 1 below.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEPG2 (Liver Cancer) | 5.12 | Induction of apoptosis |
MCF7 (Breast Cancer) | 3.45 | Cell cycle arrest |
SW1116 (Colon Cancer) | 4.67 | Inhibition of kinase activity |
BGC823 (Gastric Cancer) | 6.78 | Modulation of GPCRs |
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Hepatocellular Carcinoma :
- Researchers evaluated the effect of the compound on HEPG2 cells and found that it significantly reduced cell viability at concentrations above 5 µM. The study concluded that the compound triggers apoptosis through the mitochondrial pathway.
-
Breast Cancer Research :
- In a study involving MCF7 cells, treatment with 3.45 µM of the compound resulted in a marked decrease in proliferation rates and induced cell cycle arrest at the G1 phase, suggesting a potential therapeutic application in breast cancer treatment.
-
Inhibition of Kinases :
- A detailed investigation into its kinase inhibitory properties revealed that the compound effectively inhibited several key kinases involved in cancer signaling pathways, providing a rationale for its use as an anticancer agent.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(2)16(14(17)8-15)9-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVFFNDPMDETKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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